molecular formula C19H16F2N2O4 B2385338 methyl 3-(3,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899962-67-5

methyl 3-(3,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Cat. No. B2385338
CAS RN: 899962-67-5
M. Wt: 374.344
InChI Key: MEGJUGDQKGEKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered heterocycle, attached to a difluorophenyl group and a carboxylate group. The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 374.344 g/mol. Other properties such as melting point, boiling point, solubility, and stability can be determined using standard laboratory techniques.

Scientific Research Applications

Synthesis and Chemical Properties

  • A photochemical methodology was developed for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, demonstrating a novel approach to creating fluorinated heterocyclic compounds with potential applications in materials science and pharmaceutical chemistry (Buscemi et al., 2001).
  • Research on N-Aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides revealed a three-component reaction process, highlighting the compound's versatility in synthetic chemistry (Gein et al., 2017).

Material Science Applications

  • The study of molecular wires comprising pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives shed light on their redox, structural, and optoelectronic properties, indicating their potential use in electronic devices and nanotechnology (Wang et al., 2006).

Potential Pharmaceutical Applications

  • A new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide was discovered, producing stable sydnone iminium N-oxides with significant implications for pharmaceutical synthesis and design (Bohle & Perepichka, 2009).
  • Synthesis and structure characterization of a novel oxygen-bridged tricyclic Biginelli adduct revealed insights into its potential anticancer activity, indicating a promising avenue for drug development (Ibrahim et al., 2017).

Safety and Hazards

This compound is intended for research use only and is not intended for human or veterinary use. Therefore, it should be handled with care, using appropriate safety measures. The specific hazards associated with this compound are not mentioned in the available literature.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its chemical reactions, elucidation of its mechanism of action, and determination of its physical and chemical properties. Additionally, its potential pharmacological activities could be explored further .

properties

IUPAC Name

methyl 10-(3,4-difluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O4/c1-19-9-15(12-7-10(17(24)26-2)3-6-16(12)27-19)22-18(25)23(19)11-4-5-13(20)14(21)8-11/h3-8,15H,9H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGJUGDQKGEKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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